molecular formula C18H17N3O4S B2832597 N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895441-37-9

N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2832597
CAS RN: 895441-37-9
M. Wt: 371.41
InChI Key: ASNXIWNQQDSJTK-UHFFFAOYSA-N
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Description

“N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is a compound that has been synthesized and evaluated for various biological activities . It belongs to a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides .


Synthesis Analysis

The compound was synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The synthesis process involved the creation of new bonds between carbon atoms, which is a common method in organic chemistry .

Scientific Research Applications

  • Anticancer Properties Studies have explored its effects on specific cancer cell lines, including breast, lung, and colon cancer. Further research is needed to understand its mechanisms of action and potential clinical applications.
  • Anti-inflammatory Activity Investigations into its impact on inflammatory diseases (such as rheumatoid arthritis or inflammatory bowel disease) could provide valuable insights for drug development.
  • Antimicrobial Effects Investigations into its mode of action, spectrum of activity, and safety profile are ongoing.
  • Neuroprotective Properties Preclinical models have demonstrated its ability to protect neurons and enhance cognitive function. Clinical trials are needed to validate these findings.
  • Enzyme Inhibition Understanding its selectivity and binding affinity for specific targets could lead to therapeutic applications in various diseases.
  • Photophysical Properties Researchers have investigated its interactions with other molecules and its stability under different conditions.

These applications highlight the versatility and potential of this compound. However, further research, including clinical trials, is essential to fully unlock its therapeutic benefits. Keep in mind that scientific understanding evolves, so staying up-to-date with the latest research is crucial for informed decision-making . If you need more information or have additional questions, feel free to ask! 😊

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10(22)19-11-7-8-13-15(9-11)26-18(20-13)21-17(23)12-5-4-6-14(24-2)16(12)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNXIWNQQDSJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

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